8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid: is a chemical compound with the molecular formula C9H11F5N2O3 and a molecular weight of 290.19 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro core and multiple fluorine atoms. The presence of fluorine atoms often imparts significant chemical stability and bioactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases or acids to facilitate the cyclization.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: It may be employed in the synthesis of advanced materials with unique properties due to its fluorinated structure.
Biology and Medicine:
Drug Development: The compound’s bioactive properties make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It can be utilized in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
8,8-Difluoro-2-methyl-2,6-diazaspiro[3.4]octan-6-yl: This compound shares a similar spirocyclic core but differs in the position and number of fluorine atoms.
2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester: This compound has a similar diazaspiro core but lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: The presence of multiple fluorine atoms in 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid imparts unique chemical stability and bioactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O.C2HF3O2/c1-11-4-6(2-10-3-6)7(8,9)5(11)12;3-2(4,5)1(6)7/h10H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMLLWUNGLGISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CNC2)C(C1=O)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-09-1 |
Source
|
Record name | 8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.